2-(6-Bromo-1H-indazol-1-yl)ethan-1-amine
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Overview
Description
2-(6-Bromo-1H-indazol-1-yl)ethan-1-amine is a compound that belongs to the class of indazole derivatives. Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. The presence of a bromine atom at the 6th position of the indazole ring and an ethanamine group at the 1st position makes this compound unique. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Bromo-1H-indazol-1-yl)ethan-1-amine typically involves the following steps:
Bromination: The starting material, indazole, is brominated at the 6th position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(6-Bromo-1H-indazol-1-yl)ethan-1-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of azido, thiol, or alkoxy derivatives.
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced indazole derivatives.
Scientific Research Applications
2-(6-Bromo-1H-indazol-1-yl)ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indazole derivatives.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 2-(6-Bromo-1H-indazol-1-yl)ethan-1-amine involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, thereby modulating various biological pathways. The bromine atom and ethanamine group play crucial roles in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
2-(1H-Indazol-1-yl)ethan-1-amine: Lacks the bromine atom, which may affect its biological activity.
6-Bromo-1H-indazole: Lacks the ethanamine group, which may influence its solubility and reactivity.
1H-Indazole-3-carboxylic acid: Different functional groups that may alter its chemical properties.
Uniqueness
2-(6-Bromo-1H-indazol-1-yl)ethan-1-amine is unique due to the presence of both the bromine atom and ethanamine group, which contribute to its distinct chemical and biological properties. These functional groups enhance its potential as a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C9H10BrN3 |
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Molecular Weight |
240.10 g/mol |
IUPAC Name |
2-(6-bromoindazol-1-yl)ethanamine |
InChI |
InChI=1S/C9H10BrN3/c10-8-2-1-7-6-12-13(4-3-11)9(7)5-8/h1-2,5-6H,3-4,11H2 |
InChI Key |
MAJYLWQGFNLOQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)N(N=C2)CCN |
Origin of Product |
United States |
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